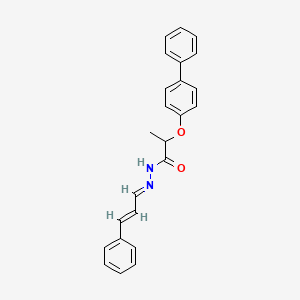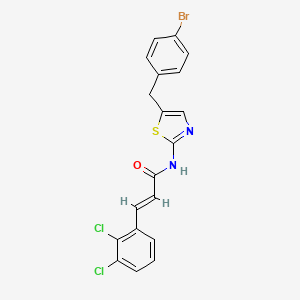
2-((1,1'-Biphenyl)-4-yloxy)-N'-(3-phenyl-2-propenylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, an oxy linkage, and a hydrazide moiety, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide typically involves multiple steps, starting with the preparation of the biphenyl-4-yloxy intermediate. This intermediate is then reacted with a hydrazide derivative under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide forms.
Substitution: The biphenyl and hydrazide groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the biphenyl or hydrazide moieties.
Applications De Recherche Scientifique
2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide involves its interaction with specific molecular targets and pathways. The biphenyl group may interact with hydrophobic regions of proteins, while the hydrazide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide
- 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide derivatives
- Other biphenyl-based hydrazides
Uniqueness
2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide stands out due to its unique combination of biphenyl and hydrazide groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
308134-54-5 |
|---|---|
Formule moléculaire |
C24H22N2O2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-(4-phenylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C24H22N2O2/c1-19(24(27)26-25-18-8-11-20-9-4-2-5-10-20)28-23-16-14-22(15-17-23)21-12-6-3-7-13-21/h2-19H,1H3,(H,26,27)/b11-8+,25-18+ |
Clé InChI |
SMRARQOAGUKNRJ-GQGPBIHRSA-N |
SMILES isomérique |
CC(C(=O)N/N=C/C=C/C1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NN=CC=CC1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyclohexyl-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11971566.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11971583.png)
![6-bromo-2-{(2Z)-2-[(5-chlorofuran-2-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11971589.png)

![4-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11971594.png)
![(2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B11971596.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971605.png)
![2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11971611.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11971615.png)



![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11971662.png)
![(2E)-6-methyl-2-(2-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11971664.png)
